1-(2,5-Dimethylphenyl)-2-propanol
Overview
Description
1-(2,5-Dimethylphenyl)-2-propanol is an organic compound with the molecular formula C₁₀H₁₄O It is a derivative of phenol and is characterized by a benzene ring substituted with two methyl groups at positions 2 and 5, and a propanol group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethylphenyl)-2-propanol can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This involves the reaction of 2,5-dimethylbenzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reduction of Ketones: Another method involves the reduction of 1-(2,5-dimethylphenyl)ethanone using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
1-(2,5-Dimethylphenyl)-2-propanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2,5-dimethylphenyl)ethanone using oxidizing agents like chromyl chloride (CrO₂Cl₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or other reduced forms.
Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Lewis acids like aluminum chloride, and various electrophiles.
Major Products Formed:
Oxidation: 1-(2,5-dimethylphenyl)ethanone
Reduction: Various reduced forms of the compound
Substitution: Various substituted derivatives of the benzene ring
Scientific Research Applications
1-(2,5-Dimethylphenyl)-2-propanol has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor in biochemical assays.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(2,5-Dimethylphenyl)-2-propanol exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-(2,5-Dimethylphenyl)-2-propanol is similar to other phenolic compounds, such as:
2,5-Dimethylphenol: A simpler phenol derivative without the propanol group.
1-(2,5-Dimethylphenyl)ethanone: The corresponding ketone form of the compound.
2,5-Dimethylbenzene: The unsubstituted benzene ring.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-4-5-9(2)11(6-8)7-10(3)12/h4-6,10,12H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWOELUGJNXJKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201307344 | |
Record name | α,2,5-Trimethylbenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201307344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27645-00-7 | |
Record name | α,2,5-Trimethylbenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27645-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,2,5-Trimethylbenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201307344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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